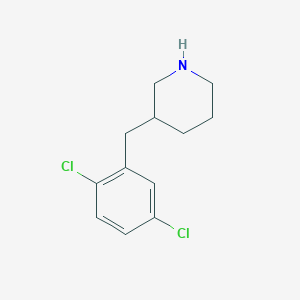

3-(2,5-Dichlorobenzyl)piperidine

Description

Properties

Molecular Formula |

C12H15Cl2N |

|---|---|

Molecular Weight |

244.16 g/mol |

IUPAC Name |

3-[(2,5-dichlorophenyl)methyl]piperidine |

InChI |

InChI=1S/C12H15Cl2N/c13-11-3-4-12(14)10(7-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2 |

InChI Key |

IEXTVCTYWNYLAD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=C(C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of 2,5-Dichlorobenzyl Chloride with Piperidine

- Reaction Type: Nucleophilic substitution (SN2)

- Starting Materials: 2,5-Dichlorobenzyl chloride and piperidine

- Conditions: Typically performed under basic conditions using sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize the hydrochloric acid generated and to facilitate the reaction.

- Solvent: Commonly polar aprotic solvents such as acetonitrile or DMF (dimethylformamide) are used to enhance nucleophilicity.

- Temperature: Moderate heating (e.g., 50–80 °C) to accelerate the reaction.

- Mechanism: The lone pair on the nitrogen atom of piperidine attacks the electrophilic benzylic carbon of 2,5-dichlorobenzyl chloride, displacing the chloride ion and forming the desired 3-(2,5-dichlorobenzyl)piperidine.

Optimization and Industrial Scale Considerations

- Yield and Purity: Reaction parameters such as temperature, solvent choice, and base concentration are optimized to maximize yield and purity.

- Continuous Flow Reactors: Industrial synthesis often employs continuous flow reactors to improve reaction control, scalability, and safety.

- Workup: After reaction completion, the mixture is typically quenched with water, extracted with organic solvents, and purified by crystallization or chromatography.

Alternative Synthetic Approaches and Analog Development

While the nucleophilic substitution route is predominant, research into analogs and derivatives of piperidine compounds has explored more complex synthetic sequences involving ring modifications and functional group interconversions. For example, synthesis of piperidine analogs with various substituents on the nitrogen or ring carbons has been achieved through reductive alkylation, acylation, and cyclization reactions.

Data Table: Summary of Preparation Conditions for 3-(2,5-Dichlorobenzyl)piperidine

| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,5-Dichlorobenzyl chloride + Piperidine + Base (NaOH or K2CO3) | Acetonitrile or DMF | 50–80 °C | 70–90 | Base neutralizes HCl; polar aprotic solvent enhances nucleophilicity; moderate heating |

| 2 | Workup: aqueous quench, extraction, purification | Water, organic solvents | Room temp | — | Purification by crystallization or chromatography |

| 3 | Optional: Continuous flow reactor adaptation | — | Controlled | Improved | Industrial scale optimization for safety and efficiency |

Research Findings and Analysis

- Pharmacological Relevance: The compound has been studied for analgesic and anti-inflammatory properties, as well as cytotoxic effects against cancer cell lines, suggesting its role as a lead compound in drug development.

- Synthetic Versatility: The 3-(2,5-Dichlorobenzyl)piperidine scaffold allows for further functionalization, enabling the synthesis of a broad range of derivatives with potential biological activities.

- Structure-Activity Relationships (SAR): Modifications on the benzyl group or piperidine ring influence biological activity and physicochemical properties, guiding medicinal chemistry efforts.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dichlorobenzyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the dichlorobenzyl group to a benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce benzyl derivatives.

Scientific Research Applications

3-(2,5-Dichlorobenzyl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dichlorobenzyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substitution Patterns on the Benzyl Group

The position and number of chlorine atoms on the benzyl group significantly affect pharmacological and physicochemical properties:

Key Findings :

Modifications to the Piperidine Core

The piperidine ring’s substituents and bridge lengths influence target selectivity:

Key Findings :

- Shortening bridge lengths in lobelane analogs (e.g., 98b) reduces VMAT2 affinity by 20-fold compared to the parent compound, while extended bridges (101b) restore activity .

- Spirochromane-piperidine hybrids () demonstrate that rigid frameworks enhance selectivity for kinase targets like EGFR/HER2 .

Pharmacological and Functional Comparisons

Antiproliferative Activity

Neurotransmitter Transporter Interactions

- Lobelane homologs () highlight the importance of piperidine bridge length in VMAT2 binding, a transporter relevant to dopamine regulation . The dichlorobenzyl group in the target compound may similarly enhance interactions with monoamine transporters.

Solubility and LogP

- 3-(3,4-Dichlorobenzyl)piperidine-3-carboxylate () has reduced logP compared to the parent compound due to the polar ester group .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,5-Dichlorobenzyl)piperidine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 2,5-dichlorobenzyl chloride reacts with piperidine in the presence of a base (e.g., K₂CO₃ or Et₃N). Solvent choice (e.g., DMF or THF), temperature (60–80°C), and stoichiometric ratios are critical for optimizing yield. Post-synthesis purification via column chromatography or recrystallization ensures product integrity. Characterization by NMR (¹H/¹³C) and HPLC confirms structural fidelity and purity .

Q. Which analytical techniques are essential for confirming the structure and purity of 3-(2,5-Dichlorobenzyl)piperidine?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify the piperidine ring conformation and benzyl substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns.

- HPLC : Assesses purity (>95% by peak area analysis) and identifies impurities. Retention time consistency across batches ensures reproducibility .

Q. What are the solubility and stability considerations for handling 3-(2,5-Dichlorobenzyl)piperidine in experimental settings?

- Methodological Answer : The hydrochloride salt form enhances aqueous solubility. Stability is pH-dependent; store at 4°C in anhydrous conditions (e.g., desiccator). For biological assays, dissolve in DMSO (≤10% v/v) to avoid solvent toxicity. Monitor degradation via HPLC under accelerated stability conditions (e.g., 40°C/75% RH) .

Advanced Research Questions

Q. How do the positions of chlorine substituents on the benzyl group influence the biological activity of 3-(2,5-Dichlorobenzyl)piperidine derivatives?

- Methodological Answer : Structure-activity relationship (SAR) studies show that 2,5-dichloro substitution enhances receptor binding affinity compared to mono- or 3,4-dichloro analogs. For example, 2,5-substitution creates steric and electronic effects that improve interactions with histamine receptors. Comparative assays (e.g., radioligand binding) under standardized conditions (pH 7.4, 25°C) are critical for validating these effects .

Q. What strategies can resolve discrepancies in pharmacological data across different studies on 3-(2,5-Dichlorobenzyl)piperidine derivatives?

- Methodological Answer : Discrepancies often arise from variations in:

- Assay conditions (e.g., buffer composition, cell lines).

- Compound purity (validate via HPLC and elemental analysis).

- Receptor isoform specificity (use CRISPR-edited cell lines to isolate targets).

Meta-analysis of raw data and replication under controlled conditions are recommended .

Q. How can in silico modeling predict the binding affinity of 3-(2,5-Dichlorobenzyl)piperidine to histamine receptors?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with H₃ or H₄ receptors. Key parameters include:

- Ligand protonation state (adjust for physiological pH).

- Receptor flexibility (use ensemble docking).

- Binding free energy calculations (MM/PBSA or MM/GBSA). Validate predictions with in vitro binding assays .

Q. How to design SAR studies to explore piperidine ring modifications in 3-(2,5-Dichlorobenzyl)piperidine?

- Methodological Answer : Systematic modifications include:

- Ring saturation : Compare piperidine vs. tetrahydropyridine analogs.

- Substituent addition : Introduce methyl or hydroxyl groups at C-2/C-4 positions.

- Stereochemistry : Synthesize enantiomers via chiral resolution (e.g., chiral HPLC) and test for enantioselective activity. Use multivariate analysis to correlate structural changes with bioactivity .

Q. What are the challenges in scaling up the synthesis of 3-(2,5-Dichlorobenzyl)piperidine while maintaining enantiomeric purity?

- Methodological Answer : Key challenges include:

- Byproduct formation : Optimize reaction time and temperature to minimize side reactions.

- Chiral integrity : Use asymmetric catalysis (e.g., chiral ligands) or enzymatic resolution.

- Purification : Employ simulated moving bed (SMB) chromatography for large-scale enantiomer separation. Monitor enantiomeric excess (ee) via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.